molecular formula C11H12F3NO2 B2541287 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 2176126-07-9

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2541287
CAS No.: 2176126-07-9
M. Wt: 247.217
InChI Key: DBRAVVJLMACSEV-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a chemical building block of interest in advanced chemical research and development. Its molecular structure incorporates two key motifs: a 5-(trifluoromethyl)pyridine group and a tetrahydrofuran (oxolane) ether chain. The trifluoromethylpyridine (TFMP) moiety is a well-established and valuable scaffold in the development of active ingredients for agrochemicals and pharmaceuticals . The presence of the trifluoromethyl group on the pyridine ring is significant due to its strong electron-withdrawing properties, which can enhance metabolic stability, influence lipophilicity, and improve biomolecular binding affinity . These characteristics make TFMP derivatives a prevalent subject in the search for new compounds with potent biological activities. The oxolanyl-methoxy (tetrahydrofuran ether) side chain introduces steric and electronic influences, and its oxygen atoms can act as hydrogen bond acceptors. This can be exploited to fine-tune the molecule's solubility and its three-dimensional interaction with biological targets. While specific studies on this exact molecule are not currently referenced in the literature, its structure suggests potential as a versatile intermediate in synthetic chemistry. It could be utilized in metal-catalyzed asymmetric reactions as a ligand component or serve as a core structure in the design and synthesis of novel molecules for screening in medicinal and agrochemical discovery programs. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRAVVJLMACSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and oxolane derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (Compound 28)
  • Structure: Aryloxy (4-bromophenoxy) substituent at the 2-position.
  • Synthesis: Prepared via nucleophilic aromatic substitution (NAS) between 2-iodo-5-trifluoromethylpyridine and 4-bromophenol (99% yield) .
  • Key Differences: The bromophenoxy group increases molecular weight (MW = 431.10 g/mol) and introduces halogenated aromaticity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura to form boronate esters like Compound 29) . Compared to the oxolane methoxy group, the aryloxy substituent reduces solubility in polar solvents due to increased hydrophobicity.
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride
  • Structure : Piperidine-derived methoxy group (basic nitrogen) at the 2-position, formulated as a hydrochloride salt.
  • Key Differences: The piperidine moiety introduces basicity (pKa ~8–10), enhancing water solubility in its protonated form. Potential for improved bioavailability compared to the neutral oxolane derivative, which lacks ionizable groups .
2-Methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9)
  • Structure : Simple methoxy (-OCH₃) substituent.
  • Key Differences :
    • Reduced steric bulk compared to oxolane methoxy, leading to faster metabolic oxidation (e.g., demethylation).
    • Lower logP (estimated 2.1 vs. 2.8 for the oxolane analog), indicating higher hydrophilicity .

Substituent Variations at the 5-Position

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Carboxylate ester at the 2-position and chloro substituent at the 3-position.
  • Key Differences :
    • The electron-withdrawing carboxylate enhances reactivity toward nucleophilic substitution at the 3-chloro position.
    • Broader applications in agrochemical synthesis compared to the oxolane derivative, which is more tailored to medicinal chemistry .
Herbicidal Activity (2-Substituted-5-Trifluoromethylpyridines)
  • Comparison :
    • The oxolane methoxy group in the target compound may reduce phytotoxicity compared to halogenated analogs, making it less suitable for herbicidal use but safer for therapeutic applications .
Radioligand Development
  • Example : 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131).
  • Comparison :
    • The oxolane group’s oxygen atoms could improve binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to azetidine-derived analogs, though this requires experimental validation .

Physical Properties

Compound logP (Estimated) Solubility (mg/mL) Molecular Weight (g/mol)
2-[(Oxolan-2-yl)methoxy]-5-(CF₃)Py 2.8 ~5 (DMSO) 277.25
2-(4-Bromophenoxy)-5-(CF₃)Py (28) 3.5 <1 (Water) 431.10
2-Methoxy-5-(CF₃)Py 2.1 ~10 (Water) 207.15
2-(Piperidin-3-ylmethoxy)-5-(CF₃)Py·HCl 1.9 (ionized) >50 (Water) 317.75

Biological Activity

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a novel chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and an oxolan-2-ylmethoxy group. This compound, with a CAS number of 2176126-07-9, has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

The molecular formula of this compound is C11H12F3NO2C_{11}H_{12}F_{3}NO_{2}, with a molecular weight of 247.21 g/mol. Its structure is pivotal in determining its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC11H12F3NO2C_{11}H_{12}F_{3}NO_{2}
Molecular Weight247.21 g/mol
CAS Number2176126-07-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful in combating bacterial infections.
  • Antiviral Activity : There is ongoing research into its efficacy against various viral strains, indicating promising results in inhibiting viral replication.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in therapeutic applications.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.
  • Disruption of Cellular Processes : It may interfere with nucleic acid synthesis or disrupt cellular signaling pathways, leading to altered cellular function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .
  • Antiviral Research : A study focusing on pyridine derivatives highlighted their ability to inhibit viral replication in cell cultures, paving the way for further exploration of this compound in antiviral drug development .
  • Enzyme Interaction Studies : Research has shown that certain pyridine-based compounds can act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-5-(trifluoromethyl)pyridineMethoxy and trifluoromethyl groupsAntimicrobial and antiviral properties
4-(Trifluoromethyl)-pyridineTrifluoromethyl substitutionModerate antimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via transition-metal-free desulfinative cross-coupling using heteroaryl sulfinates. For example, sodium salts of pyridine sulfinates react with aryl halides under mild conditions (e.g., 1.0 mmol scale, petroleum ether/ethyl acetate eluent) to yield substituted pyridines with 77–93% efficiency after silica gel chromatography . Alternatively, Pd-catalyzed C–H arylation (e.g., using PdCl(C₃H₅)(dppb) with boronic acids) achieves 82% yield under inert conditions (110°C, 16 hours) .
  • Key Considerations : Solvent polarity, catalyst loading, and temperature critically affect reaction efficiency. Lower yields in metal-free methods may arise from steric hindrance of the trifluoromethyl group .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns. For instance, ¹⁹F NMR detects the trifluoromethyl group at δ ~ -60 ppm, while ¹H NMR resolves the oxolane methoxy protons as a multiplet (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound for cross-coupling reactions?

  • Methodology : The trifluoromethyl group at position 5 acts as an electron-withdrawing meta-director , favoring electrophilic substitution at position 3. For Pd-catalyzed couplings, ligand design (e.g., dppb ligands) enhances selectivity for C–H activation at sterically accessible sites . Transition-metal-free methods avoid competing pathways but require precise control of sulfinate leaving groups .
  • Data Analysis : Compare yields from Pd-catalyzed (82%) vs. metal-free (77–93%) approaches to assess trade-offs between selectivity and simplicity .

Q. How does this compound serve as a building block in medicinal chemistry, particularly for neurological or anti-inflammatory targets?

  • Methodology : The oxolane methoxy group enhances solubility and bioavailability , while the trifluoromethyl group improves metabolic stability. Functionalization at position 2 (e.g., introducing azetidine or triazole moieties) creates analogs for targeting enzymes like kinases or GPCRs . Biological activity is validated via enzyme inhibition assays (IC₅₀ values) and cell-based models (e.g., cytokine suppression in inflammation studies) .

Q. What mechanistic insights explain the compound’s reactivity in photophysical or catalytic applications?

  • Methodology : In materials science, the trifluoromethyl group stabilizes charge-transfer states in Ir(III) complexes for organic LEDs. Time-dependent density functional theory (TD-DFT) calculations correlate emission spectra (e.g., blue-shifted peaks) with HOMO-LUMO gaps influenced by ancillary ligands . For catalysis, kinetic studies and isotopic labeling (e.g., ²H NMR) elucidate C–H activation pathways in Pd-mediated reactions .

Q. How do researchers resolve contradictions in spectroscopic or synthetic data for derivatives of this compound?

  • Case Study : Conflicting ¹H NMR signals may arise from rotamers of the oxolane methoxy group. Variable-temperature NMR (e.g., -40°C to 60°C) or 2D COSY/NOESY experiments resolve dynamic effects . Synthetic discrepancies (e.g., lower yields in scaled-up reactions) are mitigated by optimizing purification (e.g., gradient elution in chromatography) .

Methodological Best Practices

  • Synthesis : Prioritize Pd-catalyzed methods for high regioselectivity but use metal-free routes for cost-sensitive applications .
  • Characterization : Combine NMR with HRMS to address ambiguities in complex mixtures.
  • Applications : Screen derivatives in both enzymatic and cell-based assays to validate therapeutic potential .

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